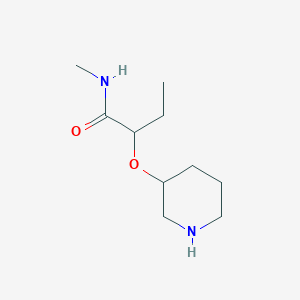

N-Methyl-2-(piperidin-3-yloxy)butanamide

Description

N-Methyl-2-(piperidin-3-yloxy)butanamide is a synthetic organic compound featuring a piperidine ring substituted with a methoxy group at the 3-position and an N-methyl butanamide side chain.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-methyl-2-piperidin-3-yloxybutanamide |

InChI |

InChI=1S/C10H20N2O2/c1-3-9(10(13)11-2)14-8-5-4-6-12-7-8/h8-9,12H,3-7H2,1-2H3,(H,11,13) |

InChI Key |

GSAHBDKWRUEPLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC)OC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-3-yloxy)butanamide typically involves the reaction of N-methylbutanamide with 3-hydroxypiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-3-yloxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-2-(piperidin-3-yloxy)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-3-yloxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, leading to modulation of physiological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

*Molecular weights for evidence-based compounds are calculated from provided molecular formulas.

Key Observations:

- Core Structure: this compound uses a piperidine ring, while analogs in the evidence feature pyridine. Piperidine’s saturated ring may confer greater conformational flexibility compared to pyridine’s aromaticity .

- Functional Groups: The target compound’s butanamide chain differs from the pivalamide (tert-butyl carbamate) groups in N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide and N-(2-Bromopyridin-3-yl)pivalamide. Pivalamide’s steric bulk may reduce metabolic degradation compared to the linear butanamide .

- The target compound lacks halogens, suggesting divergent synthetic applications .

Commercial Availability

Table 2: Commercial Specifications of Pyridine Analogs

Implications:

- Pyridine analogs with halogen or benzyloxy groups command high prices (~$400/g for HB028), likely due to specialized synthetic routes or demand in pharmaceutical development .

Biological Activity

N-Methyl-2-(piperidin-3-yloxy)butanamide is a synthetic compound belonging to the piperidine class, characterized by its unique chemical structure that includes a piperidine ring and a butanamide side chain. This structure is hypothesized to contribute to its potential biological activities, which are currently under investigation.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a methyl group on the nitrogen atom of the piperidine ring, which may enhance its pharmacological profile compared to other piperidine derivatives.

| Property | Details |

|---|---|

| Molecular Weight | 209.29 g/mol |

| Chemical Structure | Chemical Structure |

| Classification | Piperidine derivative |

Analgesic Properties

This compound has been investigated for its potential analgesic effects. Piperidine derivatives are commonly explored for pain relief applications due to their ability to interact with opioid receptors and other pain-related pathways. Preliminary studies suggest that this compound may exhibit similar properties, although comprehensive clinical trials are needed to confirm efficacy and safety.

Antidepressant Effects

There is emerging evidence suggesting that compounds with a piperidine structure may possess antidepressant properties. This compound's interaction with neurotransmitter systems could provide a basis for further research into its potential as an antidepressant agent.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed that the compound may influence neurotransmitter levels or receptor activity in the central nervous system, similar to other piperidine derivatives. Further investigations into its binding affinity and metabolic stability are warranted to elucidate these mechanisms.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies : Research has indicated that modifications in the piperidine ring can significantly affect the biological activity of derivatives. For instance, variations in substituents on the nitrogen atom have been shown to alter binding affinity at various receptors, which may be applicable to this compound .

- Animal Models : Initial assessments using animal models have suggested potential antinociceptive (pain-relieving) effects, aligning with findings from related compounds in the piperidine family. These studies are critical for understanding the therapeutic potential of this compound in clinical settings .

- Comparative Analysis with Other Compounds : Comparative studies with similar compounds such as Fentanyl and Acetylfentanyl indicate that structural variations can lead to differences in potency and duration of action. This highlights the importance of detailed SAR analysis in predicting the biological activity of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.